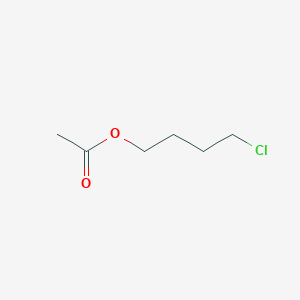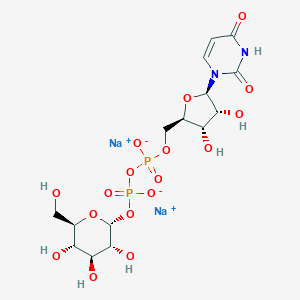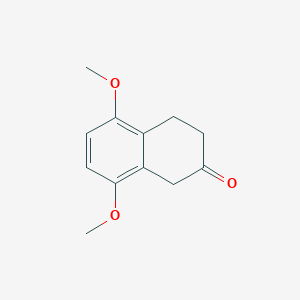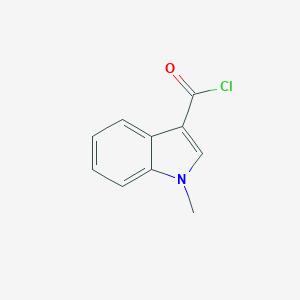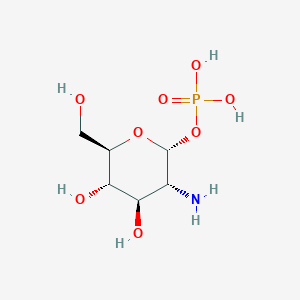
Mellitic acid
Overview
Description
It was first discovered in 1799 by Martin Heinrich Klaproth in the mineral mellite (honeystone), which is the aluminum salt of the acid . This compound is characterized by its six carboxyl groups attached to a benzene ring, making it a hexacarboxylic acid. It crystallizes in fine silky needles and is soluble in water and alcohol .
Mechanism of Action
Target of Action
Mellitic acid, also known as benzenehexacarboxylic acid, is a compound with a symmetric structure and an abundance of carboxyl groups . It has the capacity to form highly ordered molecular networks . Its primary targets are proteins, particularly those with positively charged low-symmetry globular structures .
Mode of Action
this compound dissociates in water to yield various mellitate anions, which have pronounced tendencies to form complexes with cations, including protonated amines . These anions, especially MA 5- and MA 6-, have high charge densities . The electrostatic attraction between these highly symmetric anions and the positively charged proteins can lead to the formation of interesting self-assembly patterns .
Biochemical Pathways
The interaction between this compound and proteins can induce misfolding and aggregation of the proteins . This process results in the appearance of non-native intermolecular beta-sheet structures in the proteins .
Pharmacokinetics
It is known that this compound is soluble in water and alcohol , which suggests that it could be readily absorbed and distributed in the body. The impact of its ADME properties on bioavailability remains to be investigated.
Result of Action
The primary result of the action of this compound is the misfolding and aggregation of proteins . This process is induced even at equimolar ratios (in respect to the protein) and upon mild heating . The aggregates formed have compacted morphologies and entrapped mellitate anions .
Action Environment
The action of this compound is influenced by the pH of the environment . At physiological pH, this compound deprotonates to produce anions with high charge densities . The capacity of extremely diluted mellitate anions (i.e., at sub-millimolar concentration range) to trigger protein aggregation is noteworthy .
Biochemical Analysis
Biochemical Properties
Mellitic acid, when dissolved in water, dissociates to yield various mellitate anions with pronounced tendencies to form complexes with cations including protonated amines . These anions, especially those with high charge densities (MA 5- and MA 6-), have shown to interact with proteins such as hen egg white lysozyme (HEWL), a basic stably folded globular protein .
Cellular Effects
The interaction between this compound and proteins like HEWL can lead to the formation of electrostatic complexes, which can induce misfolding and aggregation of the protein . This can have significant effects on cellular processes, potentially disrupting normal protein function and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound’s action involves the formation of highly symmetric MA 6- anions, which can interact with positively charged low-symmetry globular proteins . This electrostatic attraction can lead to interesting self-assembly patterns and induce protein misfolding and aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, even at equimolar ratios (in respect to HEWL), this compound anions are capable of inducing misfolding and aggregation of the protein upon mild heating . This results in non-native intermolecular beta-sheet appearing in the amide I’ region of the corresponding infrared spectra .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not well-documented, the capacity of extremely diluted mellitate anions (i.e., at sub-millimolar concentration range) to trigger aggregation of proteins is noteworthy .
Preparation Methods
Benzene Hexacarboxylic Acid can be synthesized through several methods:
Oxidation of Pure Carbon or Graphite: This method involves the oxidation of pure carbon, graphite, or hexamethylbenzene using alkaline potassium permanganate in the cold or hot concentrated nitric acid.
From Mellite: The compound can also be prepared by warming mellite with ammonium carbonate, boiling off the excess ammonium salt, and adding ammonia to the solution. The precipitated alumina is filtered off, and the filtrate is evaporated. The ammonium salt of the acid is then purified by recrystallization and converted into the lead salt by precipitation with lead acetate.
Chemical Reactions Analysis
Benzene Hexacarboxylic Acid is a very stable compound and does not react with chlorine, concentrated nitric acid, or hydriodic acid . it undergoes the following reactions:
Decomposition: On dry distillation, it decomposes into carbon dioxide and pyromellitic acid (C₁₀H₆O₈).
Formation of Acid Chloride: Long digestion of the acid with an excess of phosphorus pentachloride forms the acid chloride, which crystallizes in needles and melts at 190°C.
Formation of Paramide: By heating the ammonium salt of the acid to 150–160°C while ammonia is evolved, a mixture of paramide (mellimide) is formed.
Scientific Research Applications
Benzene Hexacarboxylic Acid has several applications in scientific research:
Comparison with Similar Compounds
Benzene Hexacarboxylic Acid is unique due to its six carboxyl groups attached to a benzene ring. Similar compounds include:
Phthalic Acid: A benzene ring with two carboxyl groups.
Terephthalic Acid: A benzene ring with two carboxyl groups in the para position.
Trimellitic Acid: A benzene ring with three carboxyl groups.
Pyrothis compound: A benzene ring with four carboxyl groups.
These compounds differ in the number and position of carboxyl groups, which affects their chemical properties and applications.
Properties
IUPAC Name |
benzene-1,2,3,4,5,6-hexacarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSWCNNOKPMOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199650 | |
| Record name | Mellitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Mellitic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
517-60-2 | |
| Record name | Mellitic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mellitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene Hexacarboxylic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01681 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MELLITIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mellitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenehexacarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELLITIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80QSP14DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is mellitic acid and what is its molecular formula?
A1: this compound, also known as benzenehexacarboxylic acid, is an organic compound with the molecular formula C12H6O12. It is a benzene derivative where all six hydrogen atoms are replaced by carboxyl groups (-COOH). []
Q2: How does this compound interact with calcium phosphate minerals?
A2: this compound exhibits a strong affinity for calcium phosphate minerals, similar to diphosphonates. This interaction stems from its ability to inhibit the crystallization of hydroxyapatite, the primary mineral component of bones and teeth, both in vitro and in vivo. [, ]
Q3: Does this compound affect dental calculus formation?
A4: Yes, this compound has been shown to effectively inhibit dental calculus formation in experimental animals. This effect is likely due to its interaction with hydroxyapatite, modifying its solubility and crystal growth. []
Q4: How does temperature affect the adsorption of this compound onto kaolinite?
A5: The adsorption of this compound onto kaolinite, a common clay mineral, is influenced by temperature and pH. At low pH (below 5.5), adsorption increases with rising temperature. Conversely, at higher pH values, increasing temperature leads to reduced adsorption. []
Q5: What type of complexation governs this compound adsorption onto kaolinite?
A5: Spectroscopic data and modeling suggest that this compound adsorbs onto kaolinite through outer-sphere complexation with surface hydroxyl groups (SOH) rather than permanent charge sites. Two proposed reactions are:
Q6: Can this compound be used in the synthesis of metal-organic frameworks (MOFs)?
A7: Yes, this compound can act as a robust organic linker in the synthesis of MOFs. For example, reacting zirconium with this compound in a high concentration of ammonium cations produces a highly stable MOF with cation exchange sites. This MOF demonstrates potential for selective ammonium recovery from aqueous solutions and exhibits promising proton conductivity. []
Q7: What are the potential applications of this compound in analytical chemistry?
A8: this compound's ability to sensitize the luminescence of terbium (Tb3+) in methanol shows promise for analytical applications. This method exhibits high sensitivity, allowing for Tb3+ detection at concentrations as low as 3 × 10−11 M, and demonstrates good selectivity even in the presence of other lanthanides. []
Q8: How does this compound influence the precipitation of barite and calcite?
A9: this compound acts as both a potent inhibitor and a crystal growth modifier for both barite (BaSO4) and calcite (CaCO3) precipitation. In the case of barite, its presence leads to the formation of agglomerated nanoparticles, significantly altering the material's morphology. []
Q9: Can this compound be used in the synthesis of polymers?
A10: Yes, this compound, particularly its dianhydride form (MADA), is used as a building block in the synthesis of polyimides (PIs). Incorporating MADA provides sites for attaching pendent groups, offering a pathway to tailor the properties of the resulting polymers. [, ]
Q10: What is the significance of this compound in the context of Mars exploration?
A11: this compound is considered a potential biomarker for the detection of organic molecules on Mars. It is believed to be a stable degradation product of kerogen, a complex organic matter found in meteorites, under the oxidizing conditions prevalent on the Martian surface. [, ]
Q11: Does this compound decompose during thermal volatilization (TV) analysis?
A13: Experiments using the NASA Mars-1 soil simulant indicate that this compound, when present at low levels (<0.05% wt), completely decomposes into carbon dioxide during TV analysis. This decomposition is attributed to the presence of strong oxidizers in the soil simulant, such as hydroxyl radicals and oxygen atoms released from iron species. []
Q12: What are the implications of this compound's susceptibility to oxidation for Mars exploration?
A14: The fact that this compound can be readily oxidized under simulated Martian conditions suggests that if present in low concentrations, it might be challenging to detect using TV-based analytical methods. This highlights the need for careful interpretation of CO2 signals detected during Martian soil analysis, as they might originate from both inorganic and organic sources. []
Q13: What is the role of this compound in the production of benzenepolycarboxylic acids (BPCAs)?
A15: this compound is itself a BPCA, and its production is often considered an indicator of the success of coal oxidation processes. Pre-pyrolyzing lignite at specific temperatures (250–350 °C) before oxidation can enhance the yield of this compound compared to directly oxidizing the raw lignite. []
Q14: What are the analytical techniques used to identify and quantify this compound?
A14: Various analytical techniques are employed to identify and quantify this compound, including:
- Gas chromatography-mass spectrometry (GC-MS): Often used after derivatizing this compound into its methyl ester for improved volatility. [, , ]
- Raman spectroscopy: Allows for the identification of characteristic molecular vibrations, enabling detection in mineral matrices. []
- Fluorescence spectroscopy: Can be utilized for sensitive detection, especially in solution phase. []
- X-ray diffraction (XRD): Provides information on crystal structure and size, useful for studying this compound's impact on mineral crystallization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



